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molecular formula C16H20N2O8 B1670973 Disuccinimidyl suberate CAS No. 68528-80-3

Disuccinimidyl suberate

Cat. No. B1670973
M. Wt: 368.34 g/mol
InChI Key: ZWIBGKZDAWNIFC-UHFFFAOYSA-N
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Patent
US06306665B1

Procedure details

An alternative method for preparing the chemically derivatized solid phase materials of Formula 1 involves reacting the aliphatic anion group of the aminosilane bridge on the surface of the solid phase material with homobifunctional crosslinking reagents containing two amine reactive groups (e.g. succinyl di-N-hydroxybenzotriazole, ethylene glycol bis-(succinimidyl succinate), ethylene glycol bis-(sulfosuccinimidyl succinate), disuccinimidyl tartarate, disulfosuccinimidyl tartarate, disuccinimidyl glutarate, disuccinimidyl suberate). For example, succinyl di-N-hydroxybenzotriazole may be prepared by reacting succinic acid with HBT in the presence of DMF and a water-soluble carbodiimide, such as DICD, at 2 to 5° C. for 2 to 4 hours. A white, insoluble urea by-product, (CH3)2—CH—NH—C(O)—NH—CH—(CH3)2, produced during the reaction, can be separated from the succinyl di-N-hydroxybenzotriazole by centrifuging the mixture and decanting the supernate. Then the decanted succinyl di-N-hydroxybenzotriazole in DMF can be buffered to pH 8.0 to 10.0 with an aqueous buffer and reacted with the aliphatic amino group at the solid phase surface at 20 to 30° C. for 1 to 2 hours. The solid phase material is then removed from the solution, washed with deionized water and Tween 20 and dried to produce the following chemically derivatized fluid-permeable microporous phase material within the definition of Formula 1 as illustrated in the scheme provided immediately below.
[Compound]
Name
succinyl di-N-hydroxybenzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
succinyl di-N-hydroxybenzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
ethylene glycol bis-(succinimidyl succinate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
ethylene glycol bis-(sulfosuccinimidyl succinate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
disulfosuccinimidyl tartarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:15])[N:5]([CH:6]([CH2:10]C(O)=O)[C:7](O)=O)C(=O)CC1.C1(=O)[N:20]([CH:21]([CH2:25]C(O)=O)[C:22](O)=O)C(=O)CC1.C(O)CO.S(C(N1C(=O)CCC1=O)(CC(O)=O)C(O)=O)(O)(=O)=O.S(C(N1C(=O)CCC1=O)(CC(O)=O)C(O)=O)(O)(=O)=O.C(O)CO.C(ON1C(=O)CCC1=O)(=O)C(C(C(ON1C(=O)CCC1=O)=O)O)O.C(ON1C(=O)C(S(O)(=O)=O)C(S(O)(=O)=O)C1=O)(=O)C(C(C([O-])=O)O)O.C(ON1C(=O)CCC1=O)(=O)CCCC(ON1C(=O)CCC1=O)=O.C(ON1C(=O)CCC1=O)(=O)CCCCCCC(ON1C(=O)CCC1=O)=O.C(O)(=O)CCC(O)=O>O.CN(C=O)C>[NH2:20][C:1]([NH2:5])=[O:15].[CH:21]([NH:20][C:1]([NH:5][CH:6]([CH3:7])[CH3:10])=[O:15])([CH3:25])[CH3:22] |f:0.1.2,3.4.5|

Inputs

Step One
Name
succinyl di-N-hydroxybenzotriazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
succinyl di-N-hydroxybenzotriazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethylene glycol bis-(succinimidyl succinate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(N1C(C(=O)O)CC(=O)O)=O)=O.C1(CCC(N1C(C(=O)O)CC(=O)O)=O)=O.C(CO)O
Name
ethylene glycol bis-(sulfosuccinimidyl succinate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C(C(=O)O)(CC(=O)O)N1C(CCC1=O)=O.S(=O)(=O)(O)C(C(=O)O)(CC(=O)O)N1C(CCC1=O)=O.C(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C(O)C(=O)ON1C(CCC1=O)=O)(=O)ON1C(CCC1=O)=O
Name
disulfosuccinimidyl tartarate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C(O)C(=O)[O-])(=O)ON1C(C(C(C1=O)S(=O)(=O)O)S(=O)(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC(=O)ON1C(CCC1=O)=O)(=O)ON1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC(=O)ON1C(CCC1=O)=O)(=O)ON1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(=O)N
Name
Type
product
Smiles
C(C)(C)NC(=O)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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